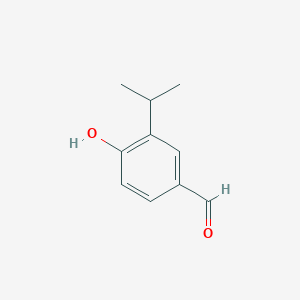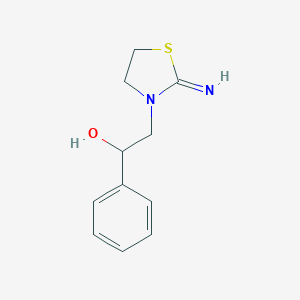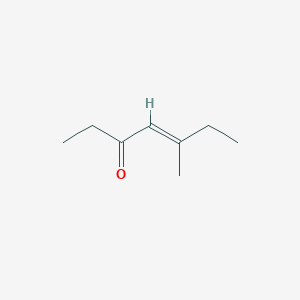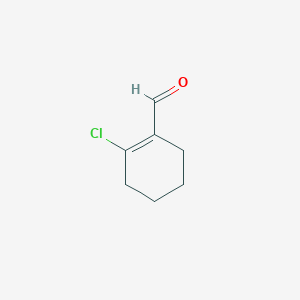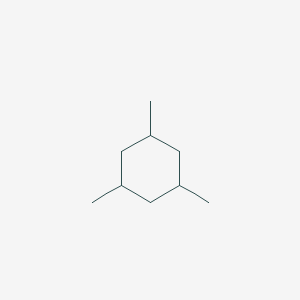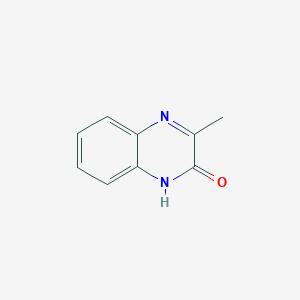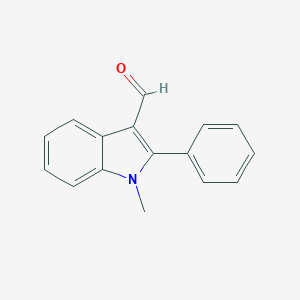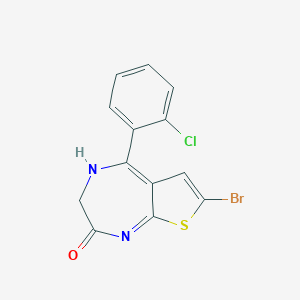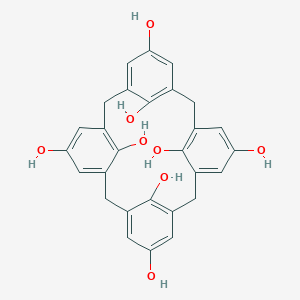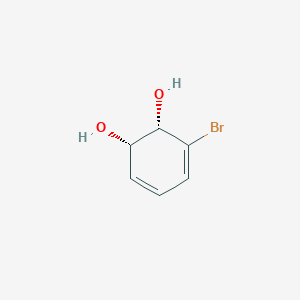
(1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol
Overview
Description
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include information on the compound’s source or method of synthesis.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It may include the starting materials, reagents, reaction conditions, and yield.Molecular Structure Analysis
This involves determining the compound’s molecular structure using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It may include information on reaction mechanisms, reaction conditions, and the products formed.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability. It may also include information on the compound’s chemical reactivity.Scientific Research Applications
-
Electrochemical Hydrogenation : There is a research paper that discusses the electrochemical hydrogenation of cis,cis-muconic acid to trans-3-hexenedioic acid . Although it doesn’t directly involve (1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol, it’s worth noting that similar compounds can undergo electrochemical reactions for the production of valuable chemicals.
-
Polymer Production : There is a reference to the production of cis-3,5-cyclohexadiene-1,2-diol from aromatic compounds and its polymerization into poly(p-phenylene) . This suggests that (1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol could potentially be used in similar processes.
-
Chemical Synthesis : This compound can be used as a key building block for the preparation of a variety of natural products . It can undergo several chemical reactions like cycloadditions, sigmatropic rearrangements, electrophilic additions, and oxidative cleavage .
-
Material Science : There is a reference to the production of cis-3,5-cyclohexadiene-1,2-diol from aromatic compounds and its polymerization into poly(p-phenylene) . This suggests that (1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol could potentially be used in similar processes.
-
Biochemical Research : As a chiral compound, it could potentially be used in studies related to stereochemistry and enantioselective synthesis .
-
Catalysis : It could potentially be used as a ligand or catalyst in various chemical reactions .
-
Electrochemical Studies : There is a research paper that discusses the electrochemical hydrogenation of cis,cis-muconic acid to trans-3-hexenedioic acid . Although it doesn’t directly involve (1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol, it’s worth noting that similar compounds can undergo electrochemical reactions for the production of valuable chemicals.
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It may also include information on safe handling and disposal procedures.
Future Directions
This could involve suggesting further studies to fully understand the compound’s properties, potential applications, and effects on human health and the environment.
properties
IUPAC Name |
(1S,2S)-3-bromocyclohexa-3,5-diene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrO2/c7-4-2-1-3-5(8)6(4)9/h1-3,5-6,8-9H/t5-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPGXZKAVBGFGF-NTSWFWBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(C(C(=C1)Br)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[C@@H]([C@@H](C(=C1)Br)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60474061 | |
| Record name | (1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol | |
CAS RN |
130792-45-9 | |
| Record name | (1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



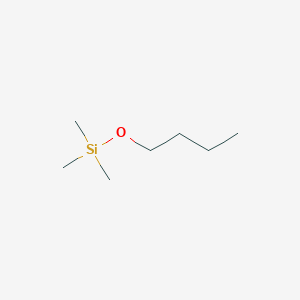
![spiro[chromene-2,4'-piperidin]-4(3H)-one](/img/structure/B154284.png)
![Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate](/img/structure/B154286.png)
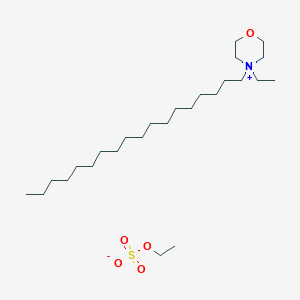
![Methyl 3-[3-(aminomethyl)phenyl]propanoate](/img/structure/B154293.png)
